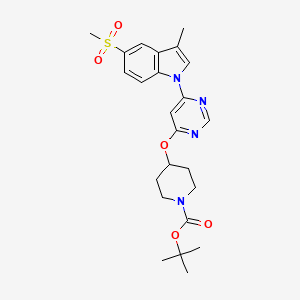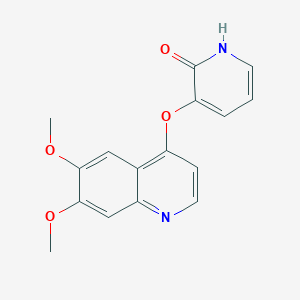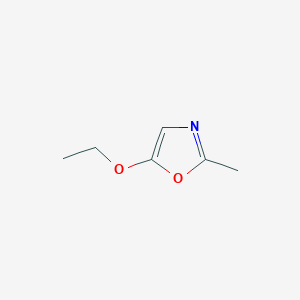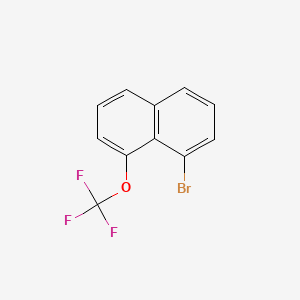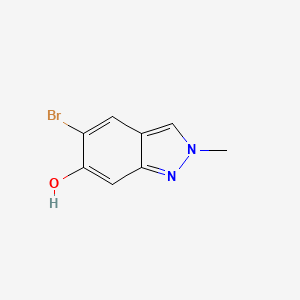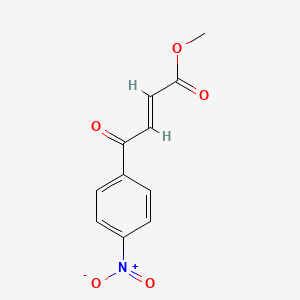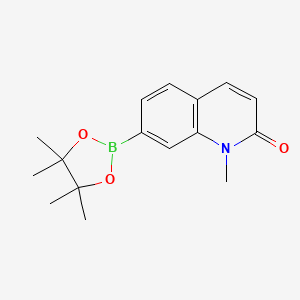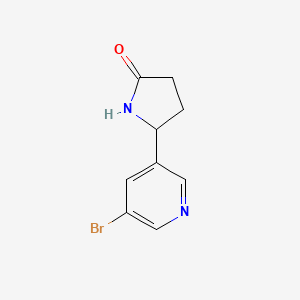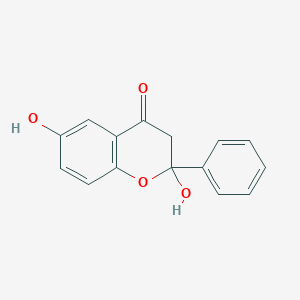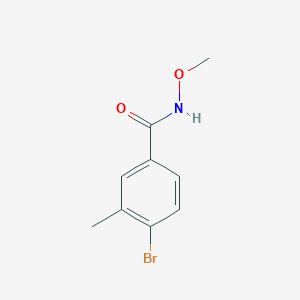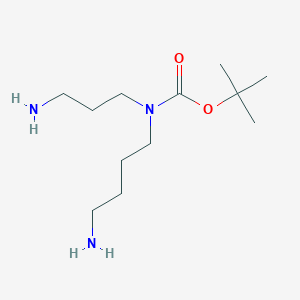
tert-butyl N-(4-aminobutyl)-N-(3-aminopropyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (4-aminobutyl)(3-aminopropyl)carbamate is a chemical compound with the molecular formula C12H27N3O2. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
tert-Butyl (4-aminobutyl)(3-aminopropyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl carbamate with 1,4-diaminobutane and 1,3-diaminopropane. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of tert-Butyl (4-aminobutyl)(3-aminopropyl)carbamate often involves large-scale reactors and automated systems to maintain consistent quality. The process may include purification steps such as crystallization or distillation to remove impurities and achieve the desired product specifications .
化学反应分析
Types of Reactions
tert-Butyl (4-aminobutyl)(3-aminopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in reactions with tert-Butyl (4-aminobutyl)(3-aminopropyl)carbamate include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to optimize the reaction rates and yields .
Major Products Formed
The major products formed from reactions involving tert-Butyl (4-aminobutyl)(3-aminopropyl)carbamate depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
科学研究应用
tert-Butyl (4-aminobutyl)(3-aminopropyl)carbamate has a wide range of applications in scientific research:
作用机制
The mechanism of action of tert-Butyl (4-aminobutyl)(3-aminopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. Its effects are mediated through the formation of covalent bonds with reactive sites on target molecules, leading to changes in their activity and properties .
相似化合物的比较
Similar Compounds
- tert-Butyl N-(4-aminobutyl)carbamate
- tert-Butyl N-(3-aminopropyl)carbamate
- tert-Butyl bis(3-aminopropyl)carbamate
Uniqueness
tert-Butyl (4-aminobutyl)(3-aminopropyl)carbamate is unique due to its specific structure, which combines both 4-aminobutyl and 3-aminopropyl groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only one type of functional group .
属性
IUPAC Name |
tert-butyl N-(4-aminobutyl)-N-(3-aminopropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N3O2/c1-12(2,3)17-11(16)15(10-6-8-14)9-5-4-7-13/h4-10,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFKQBNEHNLMRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCCN)CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
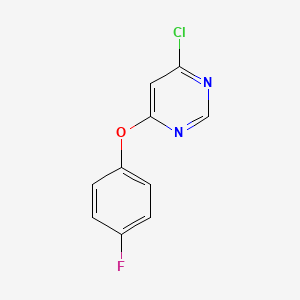
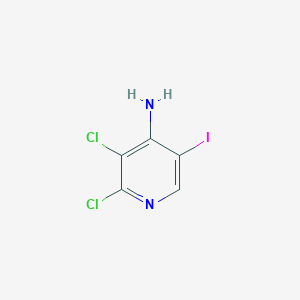
![1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 10-iodo-2-oxo-, phenylmethyl ester](/img/structure/B13925280.png)
